3-(4-(Trifluoromethoxy)phenoxy)propan-1-amine hydrochloride
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Description
This compound is an aromatic ether consisting of 4-trifluoromethylphenol in which the hydrogen of the phenolic hydroxy group is replaced by a 3-(methylamino)-1-phenylpropyl group . It is a member of (trifluoromethyl)benzenes, an aromatic ether, and a secondary amino compound .
Synthesis Analysis
The Mannich Bases were synthesized by attaching formaldehyde and different ketones to the secondary amine of fluoxetine at position-7 . Their chemical structures have been confirmed by means of 1H-NMR, 13C-NMR, and MS data .Molecular Structure Analysis
The molecular formula of this compound is C17H18F3NO . The InChI code is 1S/C10H12F3NO.ClH/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14;/h2-5H,1,6-7,14H2;1H .Chemical Reactions Analysis
The thermal behavior of this compound has been investigated using thermoanalytical techniques and evolved gas analysis performed with thermogravimetry coupled to Fourier transform infrared spectroscopy (TG-FTIR) and intermediate residue analysis by GC–MS . In an inert atmosphere, the decomposition took place as two mass loss events with a residue of 0.13% at the end of the run .Physical and Chemical Properties Analysis
The compound melts at 159.6 °C . The molecular weight of the compound is 309.33 g/mol .Mechanism of Action
Properties
IUPAC Name |
3-[4-(trifluoromethoxy)phenoxy]propan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2.ClH/c11-10(12,13)16-9-4-2-8(3-5-9)15-7-1-6-14;/h2-5H,1,6-7,14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFXYPNQFMSKNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCN)OC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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